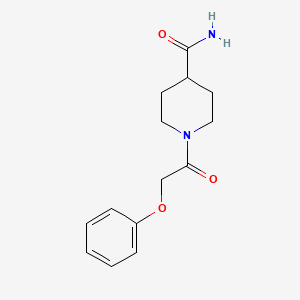
1-(Phenoxyacetyl)piperidine-4-carboxamide
Übersicht
Beschreibung
1-(Phenoxyacetyl)piperidine-4-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a phenoxyacetyl group attached to a piperidine ring, which is further connected to a carboxamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of 1-(Phenoxyacetyl)piperidine-4-carboxamide typically involves the reaction of phenoxyacetic acid with piperidine-4-carboxamide under specific conditions. One common synthetic route includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenoxyacetyl group and the piperidine ring . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. These optimizations can include the use of more efficient catalysts, automated reaction systems, and continuous flow reactors .
Analyse Chemischer Reaktionen
1-(Phenoxyacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Wissenschaftliche Forschungsanwendungen
1-(Phenoxyacetyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
1-(Phenoxyacetyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Phenoxyacetamide derivatives: These compounds share the phenoxyacetyl group but differ in the attached functional groups, leading to variations in their chemical properties and applications.
Piperidine derivatives: Compounds with a piperidine ring but different substituents can exhibit different biological activities and chemical reactivity.
Carboxamide derivatives: These compounds have a carboxamide group but differ in the attached groups, affecting their overall properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
IUPAC Name |
1-(2-phenoxyacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-14(18)11-6-8-16(9-7-11)13(17)10-19-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBALYSZTBXCTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)-2-propen-1-one](/img/structure/B3912128.png)
![(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B3912134.png)
![N-(4-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3912136.png)
![N'-{[2-(4-bromophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3912144.png)
![1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one](/img/structure/B3912146.png)
![5-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B3912154.png)
![ethyl (2Z)-5-(2,3-dimethoxyphenyl)-2-[(3-hydroxyphenyl)methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3912163.png)
![ethyl 2-(4-hydroxybenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3912169.png)
![2-(1H-imidazol-4-yl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B3912175.png)
![3-(1,3-Dioxolan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3912181.png)
![(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE](/img/structure/B3912182.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3912189.png)
![N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide](/img/structure/B3912225.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}furan-2-carboxamide](/img/structure/B3912232.png)
